

Comparative Docking Analysis of 1-(2-Nitrophenyl)pyrazole Derivatives with Key Protein Targets

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Compound of Interest

Compound Name: 1-(2-Nitrophenyl)pyrazole

Cat. No.: B1297712

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This guide provides a comparative overview of molecular docking studies of pyrazole derivatives, with a focus on compounds containing a **1-(2-Nitrophenyl)pyrazole** moiety, against various protein targets implicated in cancer and inflammation. The data presented is compiled from multiple research articles to offer insights into the binding affinities and potential therapeutic applications of these compounds.

Quantitative Docking Data Summary

The following tables summarize the binding energies of **1-(2-Nitrophenyl)pyrazole** derivatives and related compounds against Epidermal Growth Factor Receptor (EGFR) kinase, Cyclooxygenase-2 (COX-2), and Dihydrofolate Reductase (DHFR). Lower binding energies indicate a higher predicted affinity of the ligand for the protein's active site.

Table 1: Docking Scores of Pyrazole Derivatives against EGFR Kinase[1]

Compound	Target Protein (PDB ID)	Binding Energy (kcal/mol)
Pyrazole Derivative F4	Mutant EGFR (4HJO)	-10.9
Pyrazole Derivative F16	Mutant EGFR (4HJO)	-10.8
Pyrazole Derivative F8	Mutant EGFR (4HJO)	-10.7
Pyrazole Derivative F12	Mutant EGFR (4HJO)	-10.7
Pyrazole Derivative F20	Mutant EGFR (4HJO)	-10.6
Pyrazole Derivative F24	Mutant EGFR (4HJO)	-10.6
Pyrazole Derivatives	Wild-Type EGFR (1XKK)	-10.3 to -10.1

Note: The specific structures of derivatives F4, F8, F12, F16, F20, and F24 share a common ortho-nitrophenyl hydrazine moiety at the 1st position of the pyrazole ring.[\[1\]](#)

Table 2: Docking Scores of Pyrazole Derivatives against Cyclooxygenase-II (COX-2)[\[2\]](#)

Compound	Target Protein (PDB ID)	Binding Energy (kcal/mol)
Pyrazole Derivative D305	COX-II (1CX2)	-10.7
Pyrazole Derivative D202	COX-II (1CX2)	-10.5
Other Pyrazole Derivatives	COX-II (1CX2)	-6.7 to -10.7

Table 3: Fitness Scores of Isoxazole Incorporated Pyrazole Carbothiamide Derivatives against Dihydrofolate Reductase (DHFR)[\[3\]](#)

Compound Series	Target Protein (PDB ID)	Observation
5(a-r)	Human DHFR (1KMS)	Exhibited higher fitness scores with a minimum of three bonding interactions with the active site.

Note: These compounds are 1-(5-methyl-3-(4-nitrophenyl) isoxazole-4-yl)-3-(substitutedphenyl) prop-2-en-1-one derivatives cyclized with thiosemicarbazides.[3]

Experimental Protocols

The methodologies for the molecular docking studies cited are outlined below, providing a basis for the presented data.

Molecular Docking Protocol for EGFR Kinase[1]

- Software: AutoDock Vina was utilized for the molecular docking simulations.[1]
- Receptor Preparation: The three-dimensional crystal structures of both mutant (PDB ID: 4HJO) and wild-type (PDB ID: 1XKK) EGFR were obtained from the Protein Data Bank.[1]
- Ligand Preparation: Twenty-four pyrazole derivatives, including those with an ortho-nitrophenyl hydrazine moiety, were designed for this study.[1]
- Docking and Analysis: Docking was performed using AutoDock Vina, and the resulting binding poses were ranked based on their docking scores (in kcal/mol). The interactions between the protein and ligand, including hydrogen and hydrophobic bonds, were visualized using Biovia Discovery Studio Visualizer.[1]

Molecular Docking Protocol for COX-II[2]

- Software: The molecular docking was carried out using the AutoDock Vina plugin within PyRx 0.8 software.[2]
- Receptor Preparation: The 3D crystal structure of Cyclooxygenase-II (PDB: 1CX2) at a resolution of 3.00 Å was retrieved from the RCSB Protein Data Bank. Water molecules and previously bound ligands were removed, and polar hydrogen atoms were added to the protein structure. The quality of the protein structure was validated using the PROCHECK program.[2]
- Ligand Preparation: A series of novel pyrazole derivatives were virtually designed for the study.[2]

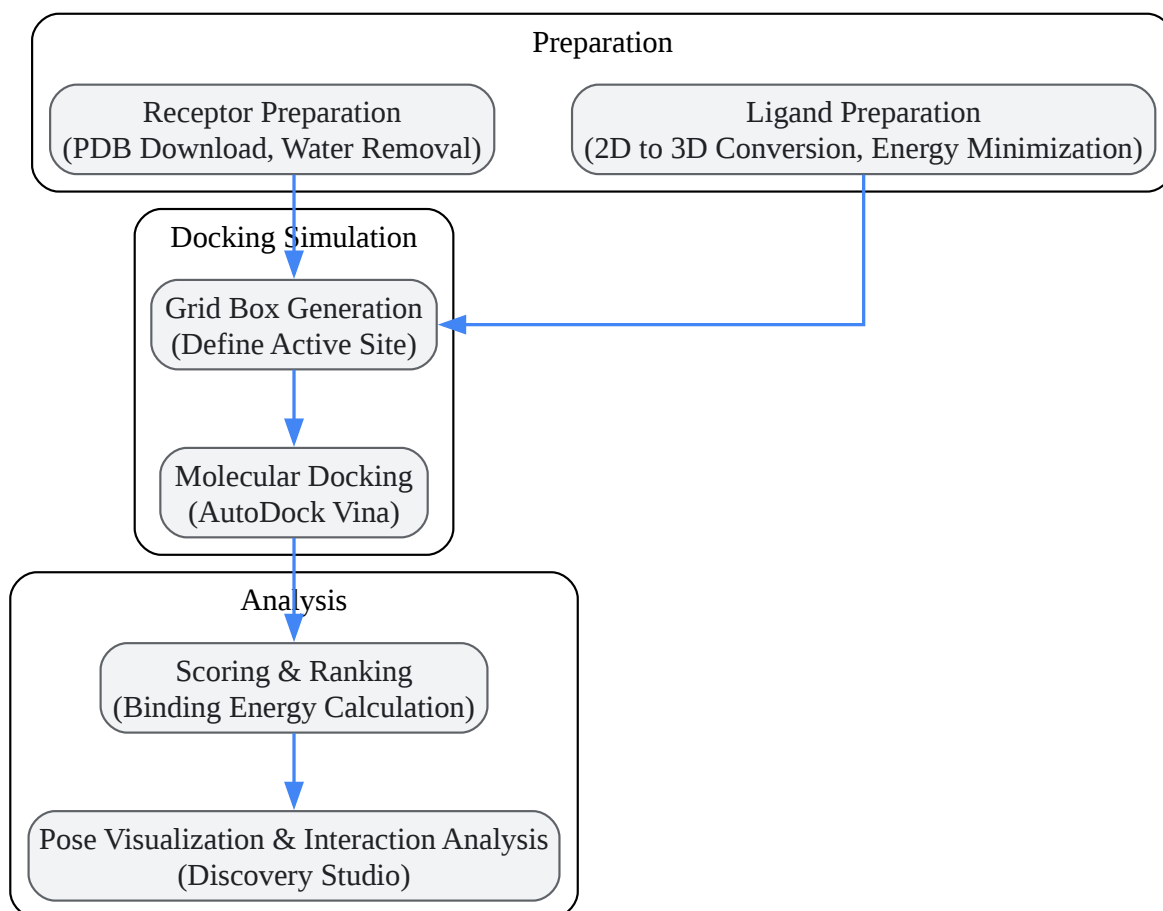
- Docking and Analysis: The designed ligands were docked against the prepared COX-II protein structure. The binding affinities were calculated and are presented as binding energies in kcal/mol.[2]

Molecular Docking Protocol for DHFR[3]

- Software: The docking program Accelrys Discovery Studio 2.1 was employed for these studies.[3]
- Receptor Preparation: The active site of human Dihydrofolate Reductase (DHFR) with PDB ID: 1KMS was used as the target.[3]
- Ligand Preparation: Novel isoxazole incorporated pyrazole carbothiamide derivatives were designed and synthesized for this study.[3]
- Docking and Analysis: The designed molecules were docked into the active site of DHFR to predict their affinity and activity, generating various bioactive binding poses.[3]

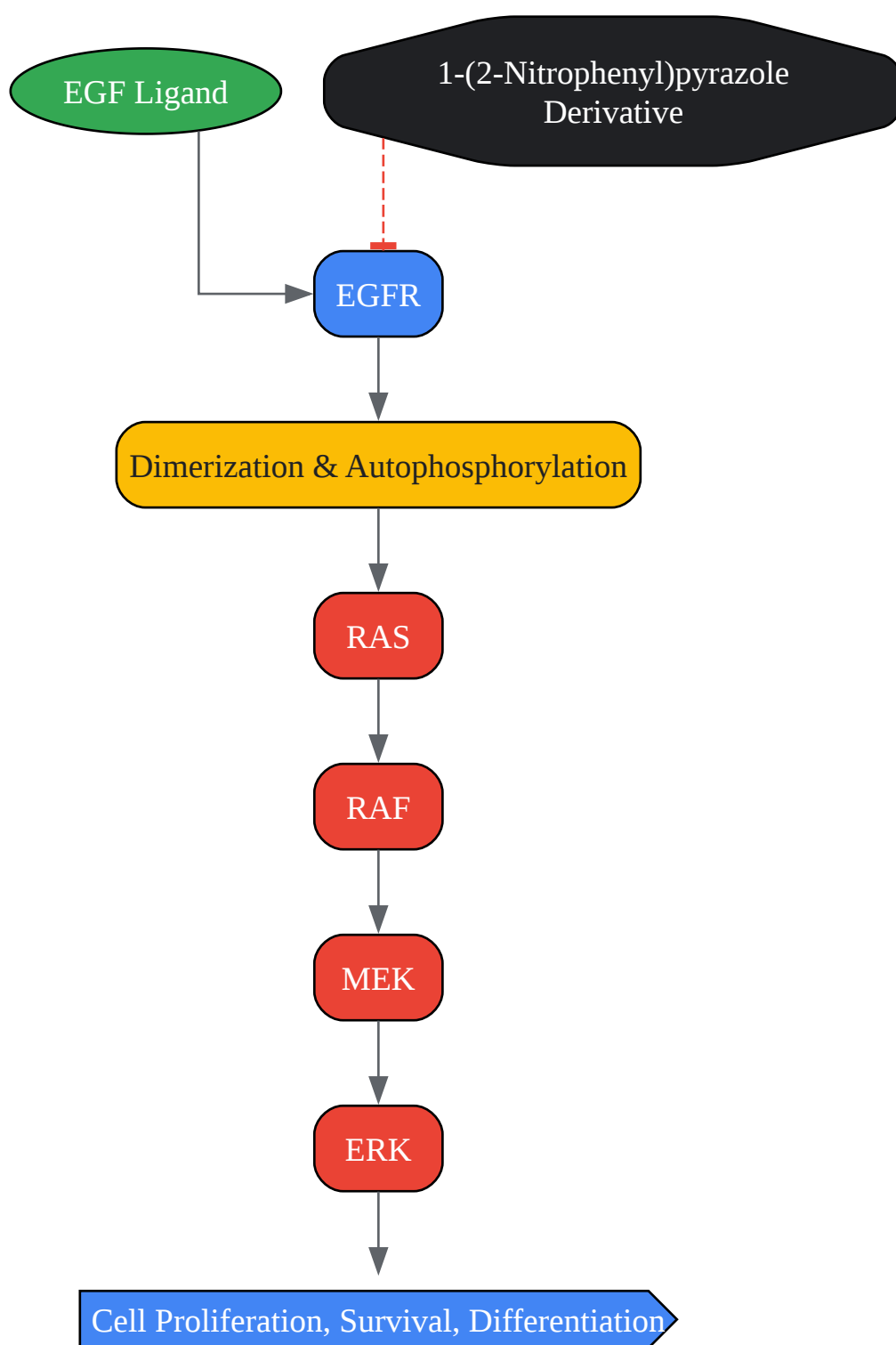
Visualizations

The following diagrams illustrate the experimental workflow for a typical molecular docking study and the signaling pathway of one of the target proteins.



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General workflow of a molecular docking study.



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Simplified EGFR signaling pathway and inhibition.

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